1-Bromobutane

Catalog No.
S566470
CAS No.
109-65-9
M.F
C4H9Br
M. Wt
137.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromobutane

CAS Number

109-65-9

Product Name

1-Bromobutane

IUPAC Name

1-bromobutane

Molecular Formula

C4H9Br

Molecular Weight

137.02 g/mol

InChI

InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3

InChI Key

MPPPKRYCTPRNTB-UHFFFAOYSA-N

SMILES

CCCCBr

solubility

0.01 M
Slightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetone
In water, 8.69X10+2 mg/L at 25 °C

Synonyms

1-Bromobutane; 1-Butyl Bromide; Butyl Bromide; n-Butyl Bromide;

Canonical SMILES

CCCCBr

The exact mass of the compound 1-Bromobutane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 mslightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetonein water, 8.69x10+2 mg/l at 25 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Brominated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

1-Bromobutane is a primary alkyl halide serving as a foundational C4-alkylating agent and Grignard precursor in organic synthesis, pharmaceutical manufacturing, and ionic liquid production. Characterized by a boiling point of 101 °C and a density of 1.27 g/mL, it offers a highly favorable balance of volatility and liquid-phase handling compared to lighter halides. As a primary bromide, it provides excellent leaving-group kinetics for bimolecular nucleophilic substitution (SN2) pathways while minimizing the steric hindrance that plagues secondary isomers. In industrial procurement, 1-bromobutane is prioritized over its chlorinated and iodinated analogs because it delivers significantly faster reaction rates than chlorides without the prohibitive cost, light sensitivity, and lower atom economy associated with iodides [1].

Substituting 1-bromobutane with cheaper 1-chlorobutane or isomeric 2-bromobutane severely compromises process efficiency and product purity. 1-Chlorobutane possesses a much stronger carbon-halogen bond, often rendering it practically inactive or requiring significantly extended reaction times and harsher thermal conditions that can degrade sensitive substrates. Conversely, using 2-bromobutane introduces steric hindrance at the alpha-carbon, shifting the reaction mechanism from SN2 substitution to E2 elimination; this generates unwanted butene gas byproducts and drastically lowers the yield of the target alkylated compound. Furthermore, while 1-iodobutane is more reactive, its high cost and susceptibility to photolytic degradation make it unviable for scalable, reproducible manufacturing workflows[1].

Quantified SN2 Selectivity Over Secondary Isomers

In competitive nucleophilic substitution assays using potassium hydroxide, the primary alpha-carbon of 1-bromobutane heavily favors the SN2 pathway, whereas 2-bromobutane drives the E2 elimination pathway. Experimental quantification at reflux demonstrates that 1-bromobutane achieves an 87.76% conversion with a 12:1 selectivity ratio favoring the SN2 product (1-butanol) over the E2 product (1-butene). In contrast, 2-bromobutane predominantly yields elimination byproducts [1].

Evidence DimensionSN2 to E2 Selectivity Ratio
Target Compound Data12:1 (SN2:E2) selectivity
Comparator Or Baseline2-Bromobutane (Dominant E2 elimination)
Quantified Difference>10-fold shift toward substitution
ConditionsReaction with KOH at reflux

Ensures high yields of target alkylated products while minimizing the generation of gaseous alkene byproducts that complicate purification and reduce atom economy.

Accelerated Grignard Reagent Formation in Continuous Flow

The formation of butylmagnesium halides in continuous flow reactors highlights the kinetic advantages of the bromide leaving group. In a multi-stage continuous pilot-scale setup at 90 °C, 1-bromobutane achieves a 98.5% conversion to n-butylmagnesium bromide with a residence time of exactly 2 hours. To achieve a comparable conversion (98.7%), 1-chlorobutane requires a 3-hour residence time under identical thermal conditions[1].

Evidence DimensionReactor Residence Time for >98% Conversion
Target Compound Data2.0 hours (1-Bromobutane)
Comparator Or Baseline3.0 hours (1-Chlorobutane)
Quantified Difference33% reduction in processing time
ConditionsContinuous flow multi-kettle reactor at 90 °C with magnesium

A 33% shorter residence time directly translates to higher throughput and reduced reactor footprint in industrial organometallic manufacturing.

Essential Reactivity Threshold for Flow-Based N-Alkylation

In continuous flow synthesis of nitrogen-based heterocycles and ionic liquid precursors, the choice of halide is the determining factor for reaction viability. Studies on continuous N-alkylation demonstrate that 1-bromobutane provides the necessary leaving-group ability to achieve sufficient conversion under standard flow conditions. In direct contrast, 1-chlorobutane proved completely inactive under the identical developed conditions, failing to yield the alkylated product [1].

Evidence DimensionFlow Alkylation Viability
Target Compound DataSufficient conversion achieved
Comparator Or Baseline1-Chlorobutane (0% conversion / inactive)
Quantified DifferenceBinary shift from inactive to viable
ConditionsContinuous flow N-alkylation of heterocycles

Prevents costly process failures by ensuring the alkylating agent has a low enough activation energy to react within the strict residence times of continuous flow systems.

Industrial Grignard Reagent Manufacturing

Directly leveraging its 33% faster reaction time compared to 1-chlorobutane, 1-bromobutane is the preferred precursor for synthesizing n-butylmagnesium bromide in both batch and continuous-flow organometallic processes, maximizing reactor throughput [1].

High-Purity Ionic Liquid Production

Due to its superior leaving group kinetics that overcome the unreactivity of chlorides in flow systems, it is the standard alkylating agent for producing C4-functionalized ionic liquids (e.g., BMIM Br, PYR14Br) used in advanced electrolytes and green solvents [2].

Pharmaceutical Active Ingredient (API) Alkylation

Exploiting its 12:1 SN2-to-E2 selectivity ratio, 1-bromobutane is utilized in the N-alkylation and O-alkylation of complex pharmaceutical intermediates where avoiding elimination byproducts is critical for downstream purification and yield[3].

Physical Description

1-bromobutane appears as a clear colorless liquid. Flash point 65°F. Denser than water and insoluble in water. Vapors heavier than air.
Liquid

Color/Form

Colorless to pale straw-colored liquid

XLogP3

2.8

Boiling Point

214 °F at 760 mm Hg (USCG, 1999)
101.3 °C
101.3 °C at 760 mm Hg

Flash Point

65 °F (USCG, 1999)
65 °F (18 °C) (Open cup)

Vapor Density

4.72 (Air= 1)

Density

1.276 at 68 °F (USCG, 1999)
1.2686 at 25 °C/4 °C

LogP

2.75 (LogP)
log Kow = 2.75

Melting Point

-170 °F (USCG, 1999)
-112.4 °C
-112 °C

UNII

SAV6Y78U3D

GHS Hazard Statements

Aggregated GHS information provided by 200 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (56%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (44%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (83.5%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (28.5%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

77.55 mm Hg (USCG, 1999)
41.97 mmHg
41.97 mm Hg at 25 °C

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

109-65-9
26602-89-1

Wikipedia

1-bromobutane

Use Classification

Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Preparation from n-butyl alcohol and a hydrobromic-sulfuric acid mixture.

General Manufacturing Information

Pharmaceutical and medicine manufacturing
Synthetic dye and pigment manufacturing
Butane, 1-bromo-: ACTIVE

Storage Conditions

Materials which are toxic as stored or which can decomp into toxic components... should be stored in a cool well ventilated place, out of the direct rays of the sun, away from areas of high fire hazard, and should be periodically inspected. Incompatible materials should be isolated...

Dates

Last modified: 08-15-2023
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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